5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline
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Overview
Description
5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H7F4NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, methoxy, and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 5-fluoro-2-methoxyaniline with trifluoromethoxybenzene under specific conditions. The reaction typically requires a strong base, such as sodium hydride, and is conducted in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the aromatic ring.
Scientific Research Applications
5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Comparison
5-Fluoro-2-methoxy-4-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H7F4NO2 |
---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H7F4NO2/c1-14-7-3-6(15-8(10,11)12)4(9)2-5(7)13/h2-3H,13H2,1H3 |
InChI Key |
PZTBIHXZQZSAMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)F)OC(F)(F)F |
Origin of Product |
United States |
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